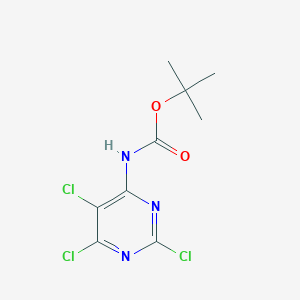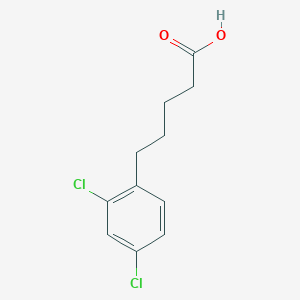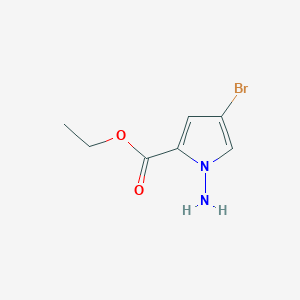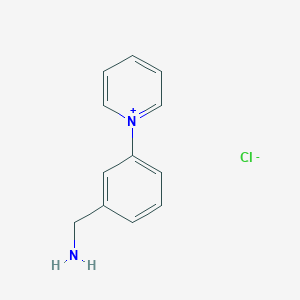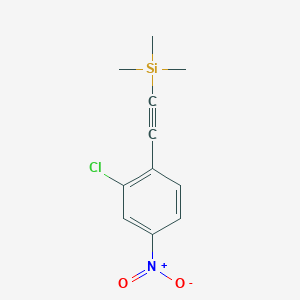![molecular formula C9H6N2S B13665093 5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)
5-Methylbenzo[d]thiazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylbenzo[d]thiazole-2-carbonitrile is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with a methyl group at the 5th position and a cyano group at the 2nd position. It is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[d]thiazole-2-carbonitrile can be achieved through several methods. One common approach involves the condensation of p-toluidine with Appel salt in the presence of pyridine in dichloromethane at room temperature. This reaction yields an imino-1,2,3-dithiazole intermediate, which is then cyclized to form the desired benzothiazole compound .
Another method involves the use of 5-bromo-2-methylbenzothiazole as a starting material. This compound is reacted with zinc cyanide and tetrakis(triphenylphosphine)palladium in dry dimethylformamide under an argon atmosphere. The reaction mixture is stirred at 80°C for 16 hours, followed by purification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
5-Methylbenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
科学的研究の応用
5-Methylbenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-Methylbenzo[d]thiazole-2-carbonitrile varies depending on its application. In medicinal chemistry, for example, it acts as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial for treating conditions like depression and Parkinson’s disease . The compound interacts with the active site of the enzyme, blocking its activity and preventing the breakdown of neurotransmitters.
類似化合物との比較
Similar Compounds
2-Methylbenzo[d]thiazole-5-carbonitrile: Similar structure but with the cyano group at the 5th position.
2-Methylbenzothiazole: Lacks the cyano group, making it less reactive in certain chemical reactions.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a similar fused ring structure but with different substituents, leading to varied biological activities.
Uniqueness
5-Methylbenzo[d]thiazole-2-carbonitrile is unique due to the specific positioning of the methyl and cyano groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a monoamine oxidase inhibitor sets it apart from other benzothiazole derivatives, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C9H6N2S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
5-methyl-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 |
InChIキー |
BZWGKZHFQGGHNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
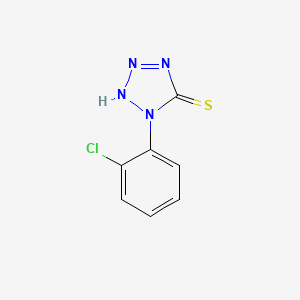
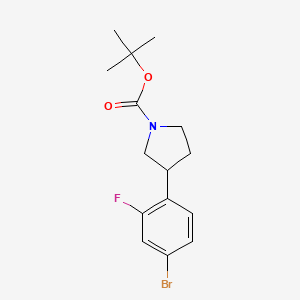
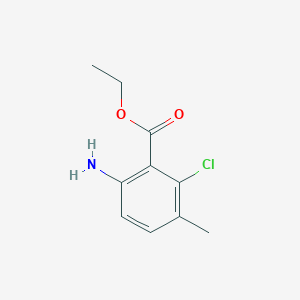

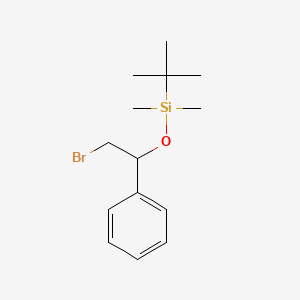
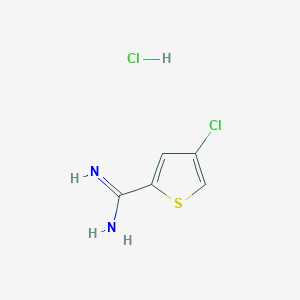
![Benzo[g]quinazoline](/img/structure/B13665071.png)
